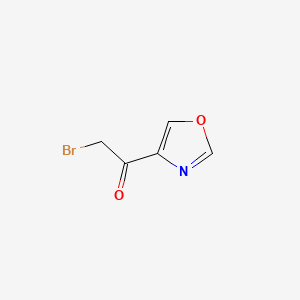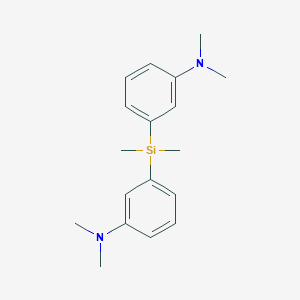
3,3'-(Dimethylsilanediyl)bis(N,N-dimethylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Dimethylsilanediyl)bis(N,N-dimethylaniline) is an organosilicon compound characterized by the presence of a silicon atom bonded to two dimethylaniline groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Dimethylsilanediyl)bis(N,N-dimethylaniline) typically involves the reaction of dimethylaniline with a silicon-containing reagent. One common method is the reaction of dimethylaniline with dimethyldichlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification of the product is typically achieved through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Dimethylsilanediyl)bis(N,N-dimethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, replacing one of the dimethylaniline groups with another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are commonly employed.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3’-(Dimethylsilanediyl)bis(N,N-dimethylaniline) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and as a component in high-performance materials.
Mecanismo De Acción
The mechanism of action of 3,3’-(Dimethylsilanediyl)bis(N,N-dimethylaniline) involves its ability to interact with various molecular targets through its silicon atom. The silicon atom can form stable bonds with other elements, allowing the compound to participate in a range of chemical reactions. The pathways involved include nucleophilic substitution and coordination with metal centers.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-(Dimethylsilanediyl)bis(oxymethylene)dipyridine
- Benzenamine, 3,3’-(dimethylsilylene)bis[4-bromo-N,N-dimethyl-
Uniqueness
3,3’-(Dimethylsilanediyl)bis(N,N-dimethylaniline) is unique due to its specific structure, which imparts distinct chemical properties. The presence of the silicon atom bonded to two dimethylaniline groups allows for unique reactivity patterns compared to other organosilicon compounds. This uniqueness makes it valuable in specialized applications where specific reactivity is required.
Propiedades
Fórmula molecular |
C18H26N2Si |
|---|---|
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
3-[[3-(dimethylamino)phenyl]-dimethylsilyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H26N2Si/c1-19(2)15-9-7-11-17(13-15)21(5,6)18-12-8-10-16(14-18)20(3)4/h7-14H,1-6H3 |
Clave InChI |
BWHBZGHDXUZJNV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC(=CC=C1)[Si](C)(C)C2=CC=CC(=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


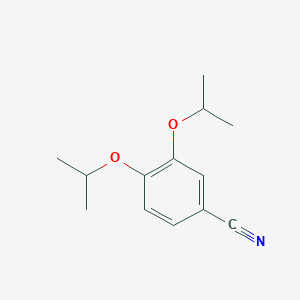
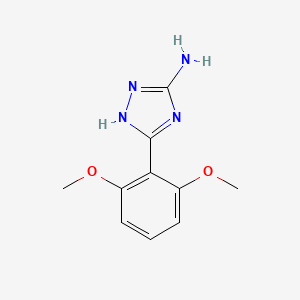
![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13673299.png)
![1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione](/img/structure/B13673306.png)

![1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone](/img/structure/B13673313.png)


![2-Amino-5-[2-(benzyloxy)ethyl]-7,7a-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4(4aH)-thione](/img/structure/B13673327.png)


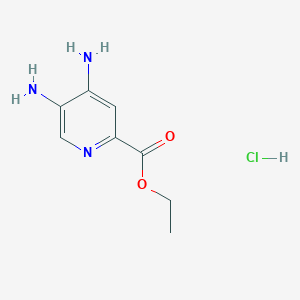
![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13673358.png)
